Ethyl-(5-Formyl-1H-pyrazol-1-yl)acetat

Übersicht

Beschreibung

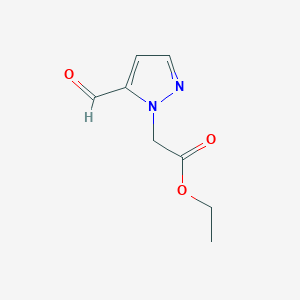

Ethyl (5-formyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl (5-formyl-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-formyl-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyrazolderivaten

Ethyl-(5-Formyl-1H-pyrazol-1-yl)acetat kann zur Synthese von Pyrazolderivaten verwendet werden . Pyrazolderivate wurden als wirksame Mittel gegen Leishmaniose und Malaria identifiziert .

Antileishmaniose-Aktivität

Einige mit Hydrazin gekoppelte Pyrazole, die unter Verwendung von this compound synthetisiert wurden, haben eine überlegene Antileishmaniose-Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Antileishmaniose-Mitteln hin .

Antimalaria-Aktivität

Die gleichen mit Hydrazin gekoppelten Pyrazole haben auch signifikante Hemmwirkungen gegen Plasmodium berghei gezeigt . Dies deutet darauf hin, dass this compound zur Synthese von wirksamen Antimalaria-Mitteln verwendet werden könnte .

Molekular-Docking-Studien

Die Verbindung wurde in Molekular-Docking-Studien verwendet, um die bessere Antileishmaniose-Aktivität bestimmter Verbindungen zu begründen . Dies deutet auf seine mögliche Verwendung in der Computational Biology und im Wirkstoffdesign hin .

Synthese anderer organischer Verbindungen

This compound kann zur Synthese anderer organischer Verbindungen verwendet werden . Zum Beispiel kann es zur Synthese von 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzolen verwendet werden .

Studium supramolekularer Strukturen

Diese Verbindung kann helfen zu verstehen, wie kleine strukturelle Veränderungen die supramolekulare Umgebung beeinflussen . Dies kann besonders nützlich im Bereich der Materialwissenschaften sein .

Biologische Aktivität

Ethyl (5-formyl-1H-pyrazol-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of Ethyl (5-formyl-1H-pyrazol-1-yl)acetate

The synthesis of ethyl (5-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with 5-formyl-1H-pyrazole under controlled conditions. The general synthetic route can be summarized as follows:

- Reactants : Ethyl acetate and 5-formyl-1H-pyrazole.

- Conditions : The reaction is usually conducted in an organic solvent such as ethanol or methanol, often with the addition of a catalytic agent to facilitate the reaction.

- Yield : The yield can vary depending on the reaction conditions but typically ranges from 70% to 90%.

Biological Activity Overview

Ethyl (5-formyl-1H-pyrazol-1-yl)acetate exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including ethyl (5-formyl-1H-pyrazol-1-yl)acetate, demonstrate significant antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl (5-formyl-1H-pyrazol-1-yl)acetate | MDA-MB-231 | 15 | |

| Ethyl (5-formyl-1H-pyrazol-1-yl)acetate | HepG2 | 20 | |

| Ethyl (5-formyl-1H-pyrazol-1-yl)acetate | A549 | 10 |

The anticancer mechanism is thought to involve inhibition of key signaling pathways and targets such as topoisomerase II and EGFR, which are critical for cancer cell proliferation and survival .

Antimicrobial Activity

Ethyl (5-formyl-1H-pyrazol-1-yl)acetate has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, ethyl (5-formyl-1H-pyrazol-1-yl)acetate exhibits anti-inflammatory effects. In vivo studies have shown that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6 in animal models .

Case Studies

Several case studies highlight the therapeutic potential of ethyl (5-formyl-1H-pyrazol-1-yl)acetate:

- Case Study on Breast Cancer : A study involving MDA-MB-231 cells revealed that treatment with ethyl (5-formyl-1H-pyrazol-1-yl)acetate resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity .

- Antimicrobial Efficacy : In a clinical setting, a formulation containing ethyl (5-formyl-1H-pyrazol-1-yl)acetate was tested against multi-drug resistant strains of Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics .

- Anti-inflammatory Study : In a model of induced inflammation, administration of ethyl (5-formyl-1H-pyrazol-1-yl)acetate led to a marked decrease in edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

ethyl 2-(5-formylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTDALGQVIRQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.